molecular formula C13H16N2O4 B185368 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS No. 312921-75-8

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B185368
CAS No.: 312921-75-8
M. Wt: 264.28 g/mol
InChI Key: UMFDTTHDTBZAGN-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is an organic compound that features a piperidine ring substituted with a methyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, which is then subjected to nucleophilic substitution with 4-methylpiperidine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation: The methyl group on the piperidine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Research indicates that 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid may exhibit pharmacological properties due to its structural similarity to bioactive compounds. It has been explored for potential therapeutic effects, particularly in targeting specific receptors or enzymes involved in various diseases:

  • Anticancer Activity : Compounds similar to this one have shown cytotoxic effects against cancer cell lines by mechanisms such as inhibiting microtubule assembly and DNA alkylation. These mechanisms disrupt cellular replication processes, making it a candidate for further investigation in cancer therapy .
  • Antifungal Activity : The compound has been studied for its ability to inhibit the enzyme CYP53A15, which is specific to fungal pathogens. This inhibition suggests potential use as an antifungal agent by targeting unique fungal enzymes critical for growth and survival.

2. Chemical Intermediates

In organic synthesis, this compound serves as an intermediate in the development of more complex molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, allows chemists to modify its structure for specific applications.

3. Material Science

The compound's unique chemical properties make it suitable for use in producing materials with specific functionalities, such as polymers or coatings. Its reactivity can be harnessed to develop materials with tailored properties for industrial applications.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Study on Anticancer Mechanisms : Research has demonstrated that derivatives containing nitro groups can destabilize microtubules in cancer cells, leading to apoptosis. This mechanism highlights the potential of this compound in cancer treatment strategies .
  • Antifungal Investigations : Studies targeting CYP53A15 have shown promising results in inhibiting fungal growth, suggesting that this compound could be developed into effective antifungal therapies.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a nitrobenzoic acid moiety.

    4-(4-Methylpiperidin-1-yl)propanoic acid: Contains a propanoic acid group instead of a benzoic acid moiety.

    4-(4-Methylpiperidin-1-yl)-3-aminobenzoic acid: The reduced form of the target compound.

Uniqueness

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. The compound features a piperidine ring substituted with a methyl group and a nitrobenzoic acid moiety. This unique structural configuration contributes to its reactivity and interaction with biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which can lead to therapeutic effects against diseases such as cancer and fungal infections. Notably, it has been explored for its potential to inhibit the enzyme CYP53A15, which is specific to fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing nitro groups have shown cytotoxic effects against various cancer cell lines by mechanisms such as:

  • Inhibition of microtubule assembly : Compounds with similar structures have been reported to destabilize microtubules, leading to apoptosis in cancer cells .
  • DNA alkylation : Nitro-containing compounds can alkylate DNA, disrupting cellular replication processes .

Antifungal Activity

The compound's interaction with fungal enzymes suggests its potential use as an antifungal agent. It has been shown to target unique enzymes that are critical for fungal growth and survival, providing a pathway for developing new antifungal therapies.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study Focus Findings
Cancer TherapyDemonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments.
Enzyme InhibitionInvestigated inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), revealing moderate inhibitory effects.
Microtubule DestabilizationReported effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-(4-Methylpiperidin-1-yl)anilineAniline group instead of nitrobenzoic acidLacks nitro group, affecting reactivity
4-(4-Methylpiperidin-1-yl)propanoic acidPropanoic acid group instead of benzoic acidDifferent functional group alters behavior
4-(4-Methylpiperidin-1-yl)-3-aminobenzoic acidReduced form of the target compoundExhibits different biological properties due to amine presence

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid?

  • Methodological Answer: The compound is synthesized via condensation reactions. A typical approach involves coupling a nitro-substituted benzoic acid derivative (e.g., 3-nitrobenzoic acid) with 4-methylpiperidine using activating agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., anhydrous solvent, inert atmosphere) are critical to avoid side reactions, particularly reduction of the nitro group. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, nitro group asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry (MS): Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of COOH or piperidinyl groups) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR resolves aromatic proton environments (e.g., substituent positions), while ¹³C NMR confirms carbonyl and nitro-bearing carbons.

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer:

  • Chromatographic Methods: HPLC or TLC with UV detection monitors reaction progress.
  • Recrystallization: Uses solvents like ethanol/water mixtures to isolate high-purity crystals.
  • Elemental Analysis: Validates stoichiometric composition of C, H, N, and O .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, optimizing the coupling step between 3-nitrobenzoic acid and 4-methylpiperidine can be accelerated by simulating activation energies and solvent effects .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic or sensitive reactions (e.g., nitro group stability).
  • Membrane Separation Technologies: Enhance purification efficiency by isolating intermediates or byproducts (refer to CRDC subclass RDF2050104) .
  • Process Control Systems: Real-time monitoring of pH, temperature, and pressure ensures reproducibility .

Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution on the aromatic ring. Its reduction to an amine (via catalytic hydrogenation) enables further derivatization. Comparative studies with non-nitro analogs (e.g., 4-(4-methylpiperidin-1-yl)benzoic acid) reveal differences in bioavailability and metabolic stability .

Q. What strategies address contradictions in experimental vs. computational data?

  • Methodological Answer:

  • Sensitivity Analysis: Vary computational parameters (e.g., solvent models, basis sets) to identify discrepancies.
  • High-Throughput Screening: Test multiple reaction conditions (e.g., catalysts, temperatures) to validate computational predictions.
  • Statistical Design of Experiments (DoE): Uses factorial designs to isolate variables causing data mismatches (e.g., incomplete conversion vs. side reactions) .

Q. Specialized Research Applications

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer:

  • Adsorption Experiments: Evaluate interactions with indoor/outdoor surfaces (e.g., silica, polymers) using microspectroscopic imaging to assess degradation pathways .
  • Ecotoxicity Assays: Use Daphnia magna or algal models to measure LC₅₀ values, guided by EPA DSSTox data on structurally related nitroaromatics .

Q. What are the challenges in analyzing its stability under varying pH conditions?

  • Methodological Answer:

  • Kinetic Studies: Monitor hydrolysis rates via UV-Vis spectroscopy at pH 1–13.
  • Degradation Product Identification: LC-MS/MS detects intermediates (e.g., nitro-reduction products, decarboxylated derivatives) .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)11-3-2-10(13(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDTTHDTBZAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387834
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312921-75-8
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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